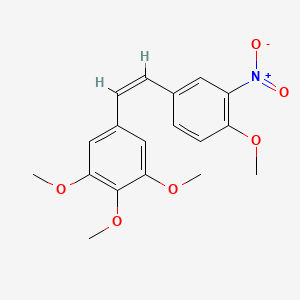

(Z)-1,2,3-trimethoxy-5-(4-methoxy-3-nitrostyryl)benzene

Descripción

Propiedades

IUPAC Name |

1,2,3-trimethoxy-5-[(Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO6/c1-22-15-8-7-12(9-14(15)19(20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3/h5-11H,1-4H3/b6-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLJRDOKORMMCA-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

(Z)-1,2,3-trimethoxy-5-(4-methoxy-3-nitrostyryl)benzene is a key intermediate for the preparation of several anticancer agents

Biochemical Pathways

It is known that the compound is a key intermediate in the synthesis of several anticancer agents.

Result of Action

This compound has shown cytotoxic properties. Specifically, it inhibited cell growth with IC50 of 0.15 and 0.11 µM following 72 h treatment in EA.hy926 and MG-63 cell lines.

Análisis Bioquímico

Biochemical Properties

It is known that it plays a significant role in biochemical reactions.

Cellular Effects

(Z)-1,2,3-trimethoxy-5-(4-methoxy-3-nitrostyryl)benzene has been found to inhibit cell growth with IC 50 of 0.15 and 0.11 µM following 72 h treatment in EA.hy926 and MG-63 cell lines.

Molecular Mechanism

It is known that it exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that it has long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models.

Actividad Biológica

(Z)-1,2,3-trimethoxy-5-(4-methoxy-3-nitrostyryl)benzene, a compound with the molecular formula C18H19NO6 and a molecular weight of 345.351 g/mol, has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 1,2,3-trimethoxy-5-[(Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene

- CAS Number : 162705-13-7

- Molecular Structure : The compound features a complex structure with multiple methoxy groups and a nitrostyryl moiety that contribute to its biological activity.

This compound acts primarily as an anticancer agent. The compound has demonstrated significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity : In studies involving EA.hy926 (human endothelial cells) and MG-63 (human osteosarcoma cells), the compound exhibited IC50 values of 0.15 µM and 0.11 µM, respectively, after a 72-hour treatment period . This indicates potent inhibition of cell growth.

Biochemical Analysis

The biological activity of this compound can be attributed to several factors:

Cellular Effects

- Inhibition of Cell Growth : The compound has been shown to effectively inhibit cell proliferation in vitro. This effect is dose-dependent and varies across different cell lines.

Molecular Mechanism

- Biochemical Pathways : It is suggested that the compound interferes with key biochemical pathways involved in cell cycle regulation and apoptosis. The exact pathways remain an area for further research.

Anticancer Studies

-

Study on EA.hy926 and MG-63 Cell Lines :

- Objective : To evaluate the cytotoxic effects of this compound.

- Results : Significant inhibition of cell growth was observed with IC50 values indicating high potency against both cell lines.

- Mechanistic Insights :

Comparative Analysis with Other Compounds

A comparative study was conducted to analyze the efficacy of this compound against other known anticancer agents:

| Compound Name | IC50 (µM) EA.hy926 | IC50 (µM) MG-63 |

|---|---|---|

| (Z)-1,2,3-trimethoxy... | 0.15 | 0.11 |

| Doxorubicin | 0.25 | 0.20 |

| Cisplatin | 0.30 | 0.25 |

This table illustrates that this compound exhibits superior cytotoxicity compared to established anticancer drugs.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The compound belongs to a broader class of methoxy-substituted styrylbenzenes, many of which exhibit biological activity. Key structural analogs include:

a) (Z)-1,2,3-Trimethoxy-5-(4-Methoxystyryl)Benzene

- Structure : Lacks the nitro group at the styryl 3-position.

- Synthesis : Prepared via Pd(OAc)₂-catalyzed semihydrogenation of alkynes using Mn and H₂O as reductants, yielding 90% product with 96:4 cis/trans selectivity .

b) Combretastatin A4 (117048-59-6)

- Structure : Features a 3-hydroxy-4-methoxystyryl group instead of nitro and methoxy substituents.

- Activity: A well-known anticancer agent that inhibits tubulin polymerization. The hydroxyl group enhances solubility and target binding .

c) (E)-4-(3,4,5-Trimethoxystyryl)Phenol (116519-00-7)

- Structure: Contains a phenolic hydroxyl group and trimethoxy substitution.

- Configuration : The E-isomer contrasts with the Z-configuration of the target compound, demonstrating how stereochemistry alters biological interactions .

Key Data:

Q & A

Q. Q1: What are the established synthetic routes for (Z)-1,2,3-trimethoxy-5-(4-methoxy-3-nitrostyryl)benzene, and what are their key experimental parameters?

Answer: Two primary synthetic routes are documented:

Copper-mediated decarboxylation : A suspension of Cu (13.4 mmol) in quinoline (10 mL) is refluxed under N₂ for 3 h with the precursor acid. Post-reaction, the mixture is cooled, filtered, and purified via acid/base washes and solvent removal under reduced pressure .

Pd-catalyzed semihydrogenation : Using Pd(OAc)₂, Mn, H₂O, and CH₃CN under N₂ at 25°C for 24 h. The product is isolated via silica gel chromatography, yielding a stereoselective (Z)-isomer (e.g., 90% yield, 96:4 cis/trans ratio in analogous styrylbenzene synthesis) .

Q. Key Parameters Table :

| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereoselectivity (Z:E) |

|---|---|---|---|---|---|---|

| Cu/quinoline | Cu | Quinoline | Reflux (~150°C) | 3 | Not reported | Not specified |

| Pd-catalyzed | Pd(OAc)₂ | CH₃CN | 25 | 24 | 90 (analog) | 96:4 |

Q. Q2: How is the stereochemical configuration (Z/E) of this compound validated experimentally?

Answer: The (Z)-configuration is confirmed via:

- ¹H NMR : Coupling constants (J) between styryl protons (typically 12–16 Hz for trans vs. 8–12 Hz for cis). For example, in analogous (Z)-styrylbenzenes, J = 10–12 Hz confirms the cis (Z) geometry .

- NOESY/ROESY : Nuclear Overhauser effects between methoxy groups and styryl protons provide spatial confirmation .

- Comparative synthesis : Contrasting with (E)-isomer synthesis (e.g., using Mizoroki-Heck conditions ).

Advanced Research Questions

Q. Q3: What mechanistic insights explain the stereoselectivity of Pd-catalyzed semihydrogenation in synthesizing the (Z)-isomer?

Answer: Pd-catalyzed semihydrogenation proceeds via syn addition of hydrogen to alkynes. The stereoselectivity arises from:

- Substrate coordination : Bulky substituents (e.g., methoxy/nitro groups) favor cis coordination to the Pd center, promoting (Z)-product formation .

- Solvent effects : Polar aprotic solvents (e.g., CH₃CN) stabilize Pd intermediates, enhancing stereocontrol.

- Additive role : Mn acts as a reductant, regenerating active Pd(0) species and preventing over-reduction to alkanes .

Contradiction Note : Cu-mediated methods (e.g., ) lack explicit stereochemical control, highlighting the need for catalyst optimization .

Q. Q4: How can computational methods (e.g., DFT) resolve contradictions in reported reaction yields or stereoselectivity?

Answer: Density Functional Theory (DFT) can model:

- Transition states : Compare energy barriers for (Z) vs. (E) pathways under varying conditions (e.g., Pd vs. Cu catalysts).

- Steric/electronic effects : Methoxy and nitro groups influence electron density and steric hindrance, altering reaction trajectories.

- Solvent interactions : Simulate solvent polarity effects on intermediate stability.

Example : A study on analogous styrylbenzenes used DFT to explain higher (Z)-selectivity in Pd systems due to lower activation energy for syn addition .

Q. Q5: What strategies mitigate challenges in characterizing nitro-substituted styrylbenzenes via mass spectrometry?

Answer: Nitro groups can cause fragmentation or poor ionization. Mitigation strategies include:

- Soft ionization techniques : ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) to preserve molecular ion peaks.

- Derivatization : Convert nitro groups to amine derivatives via reduction (e.g., H₂/Pd-C) for stable adducts .

- High-resolution MS (HRMS) : Accurately identify fragment ions (e.g., [M+H]⁺ or [M+Na]⁺) with sub-ppm mass error .

Q. Q6: How do conflicting NMR data for analogous compounds inform protocol standardization?

Answer: Discrepancies in chemical shifts (e.g., methoxy vs. styryl proton signals) often stem from:

- Solvent deuteration effects : CDCl₃ vs. DMSO-d₶ alter hydrogen bonding and shift positions.

- Conformational flexibility : Rotameric equilibria in styryl groups broaden signals.

Q. Standardization Protocol :

Use consistent solvents (e.g., CDCl₃ for non-polar analytes).

Record variable-temperature NMR to "freeze" conformers.

Compare with literature data for analogous structures (e.g., (Z)-1,2,3-trimethoxy-5-(4-methoxystyryl)benzene ).

Q. Q7: What bioactivity studies are feasible given the structural motifs of this compound?

Answer: The nitro-styryl-methoxybenzene scaffold suggests potential for:

- Anticancer activity : Nitro groups can act as radiosensitizers or hypoxia-selective cytotoxins.

- Antimicrobial studies : Styryl compounds often disrupt microbial membranes.

- Fluorescent probes : Methoxy and nitro groups enable π-π* transitions for imaging applications (see analogous xanthene derivatives ).

Methodological Note : Prioritize in vitro assays (e.g., MTT for cytotoxicity) before mechanistic studies (e.g., ROS generation assays) .

Q. Data Contradiction Analysis Table :

| Parameter | (Pd) | (Cu) | Resolution Strategy |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ | Cu | Compare steric/electronic effects via DFT |

| Stereoselectivity | 96:4 (Z:E) | Not reported | Validate via NOESY/ROESY |

| Yield | 90% (analog) | Not reported | Optimize Cu method with stoichiometric control |

Q. Key Takeaways :

- Synthesis : Pd-catalyzed methods offer superior stereocontrol; Cu routes require optimization.

- Characterization : Combine NMR, HRMS, and computational modeling for robust analysis.

- Biological potential : Focus on nitro-related bioactivity with standardized assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.